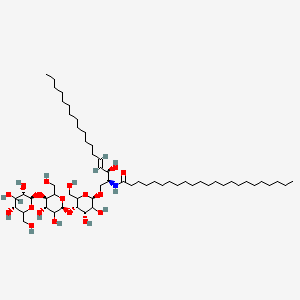

N-TRicosanoyl ceramide trihexoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Tricosanoyl ceramide trihexoside: C23 Globotriaosylceramide (d18:1/23:0) . It is an ester product with the molecular formula C59H111NO18 and a molecular weight of 1122.51 g/mol . This compound is primarily used in scientific research and is not intended for personal use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Tricosanoyl ceramide trihexoside involves the esterification of ceramide with tricosanoic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC) , and is carried out in an organic solvent like dichloromethane (DCM) . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield . The product is then purified using techniques such as column chromatography and recrystallization to achieve high purity levels .

化学反応の分析

Enzymatic Hydrolysis

In biological systems, N-tricosanoyl ceramide trihexoside is hydrolyzed by α-galactosidase A , whose deficiency causes Fabry’s disease. Studies using cultured fibroblasts reveal:

-

Hydrolysis rates :

Normal fibroblasts hydrolyze 82% of incorporated CTH, while Fabry’s patients hydrolyze only 2.1% . -

Carrier phenotype :

Heterozygous carriers show intermediate hydrolysis (47.1%), correlating with mild CTH accumulation .

Table 2: Hydrolysis efficiency in fibroblasts

| Cell Type | Hydrolysis Rate (%) | CTH Accumulation |

|---|---|---|

| Fabry’s patients | 2.1 | Severe |

| Carriers | 47.1 | Mild |

| Controls | 82.0 | None |

Analytical Characterization

This compound is characterized using:

-

HPLC/APCI-MS : Quantifies globotriaosylceramides in biological samples .

-

Solubility :

Soluble in chloroform:methanol (2:1), DMSO, and methanol (with heating) . -

Stability :

Degrades rapidly if stored above −20°C; optimal shelf life is 1 month at −20°C .

Table 3: Physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C59H111NO18 |

| Molecular weight | 1122.5 g/mol |

| Purity | ≥98% (TLC, GC) |

| Solubility | Chloroform, DMSO, methanol |

| Storage | −20°C (avoid freeze-thaw) |

Role in Metabolic Studies

-

Substrate specificity : Used to assay α-galactosidase A activity in Fabry’s disease diagnostics .

-

Inhibitor studies : Demonstrates competitive inhibition with IC50 values in kinase assays .

Stability Under Experimental Conditions

-

Thermal degradation : Heating above 60°C in methanol causes decomposition of the trisaccharide head group .

-

pH sensitivity : Unstable below pH 4.0 due to hydrolysis of glycosidic bonds .

This compound’s reactivity is pivotal for studying sphingolipid metabolism and developing therapies for lysosomal storage disorders. Its synthetic accessibility and enzymatic lability make it a critical tool in both biochemical research and clinical diagnostics .

科学的研究の応用

N-Tricosanoyl ceramide trihexoside has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of N-Tricosanoyl ceramide trihexoside involves its interaction with cellular membranes and proteins. It is known to modulate cell signaling pathways by interacting with receptors and enzymes involved in lipid metabolism . The compound can also induce apoptosis by activating caspases and other apoptotic proteins .

類似化合物との比較

N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:

- N-Palmitoyl ceramide trihexoside (C16 Globotriaosylceramide)

- N-Stearoyl ceramide trihexoside (C18 Globotriaosylceramide)

- N-Lignoceroyl ceramide trihexoside (C24 Globotriaosylceramide)

These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .

生物活性

N-Tricosanoyl ceramide trihexoside (N-TCH) is a complex glycosphingolipid that plays a significant role in various biological processes, particularly in the context of Fabry disease. This compound is characterized by its accumulation in tissues affected by this lysosomal storage disorder, leading to a range of pathological consequences. This article delves into the biological activity of N-TCH, highlighting its metabolic pathways, implications in disease, and potential therapeutic applications.

Overview of this compound

N-TCH is a type of ceramide trihexoside, which consists of a ceramide backbone linked to three hexose sugar units. It is primarily known for its role in Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A. This deficiency results in the accumulation of N-TCH in various tissues, leading to systemic complications.

Metabolism and Biological Activity

Metabolic Pathways:

The metabolism of N-TCH occurs primarily in lysosomes, where it is hydrolyzed by specific enzymes. In individuals with Fabry disease, the impaired activity of alpha-galactosidase A leads to reduced hydrolysis rates of N-TCH, resulting in its accumulation. Studies have shown that fibroblasts from Fabry patients exhibit significantly lower hydrolysis rates compared to controls, indicating a clear link between enzyme deficiency and substrate accumulation .

Biological Effects:

N-TCH influences several cellular processes:

- Cell Signaling: It acts as a signaling molecule involved in cell proliferation and differentiation.

- Apoptosis Regulation: N-TCH can induce apoptosis through mitochondrial pathways by generating reactive oxygen species (ROS) .

- Inflammation: It has been implicated in inflammatory responses, particularly in the context of tissue damage associated with Fabry disease .

Case Studies and Research Findings

-

Clinical Implications in Fabry Disease:

A study focused on the metabolism of ceramide trihexoside demonstrated that fibroblasts from Fabry patients showed impaired hydrolysis rates compared to healthy controls. The findings indicated that even carriers of the disease could exhibit clinical symptoms due to mild accumulation of N-TCH . -

Diagnostic Utility:

Research has proposed using N-TCH levels as a biomarker for diagnosing Fabry disease and monitoring treatment efficacy. The correlation between N-TCH concentration and clinical manifestations provides insights into disease progression and therapeutic outcomes . -

Therapeutic Approaches:

Enzyme replacement therapy (ERT) has emerged as a treatment for Fabry disease, aimed at restoring alpha-galactosidase A activity and reducing N-TCH levels. Studies suggest that monitoring N-TCH can help evaluate the effectiveness of ERT over time .

Data Table: Summary of Research Findings

特性

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYBODBPUDJGN-SLJKBHQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111NO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。